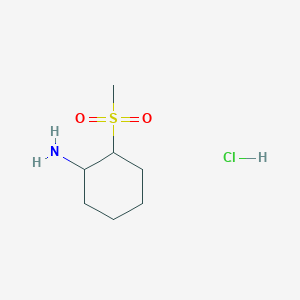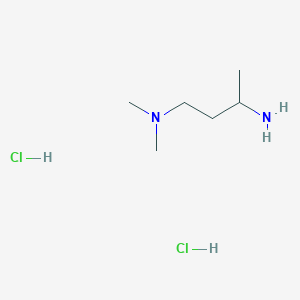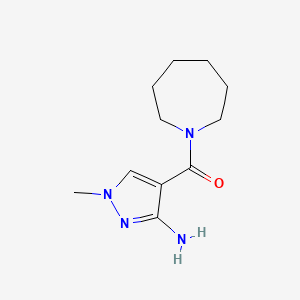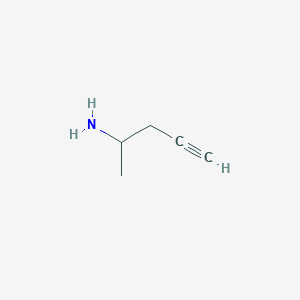
2-Methanesulfonylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO2S·HCl. It is a derivative of cyclohexanamine, where a methanesulfonyl group is attached to the cyclohexane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonylcyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the amine. Finally, the amine is converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: sulfonylation, amination, and salt formation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
2-Methanesulfonylcyclohexan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The methanesulfonyl group is known to interact with active sites of enzymes, leading to inhibition of their activity. This property makes it valuable in the study of enzyme kinetics and drug development .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: The parent compound without the methanesulfonyl group.
Methanesulfonyl chloride: The sulfonylating agent used in the synthesis.
Cyclohexanone: The starting material for the synthesis.
Uniqueness
2-Methanesulfonylcyclohexan-1-amine hydrochloride is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research applications, distinguishing it from its analogs .
Properties
Molecular Formula |
C7H16ClNO2S |
|---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
2-methylsulfonylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
IVHIXTAXUMILDJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)

![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B11733146.png)
![N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11733154.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11733159.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)


![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11733184.png)

![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)
